PTI-801 (sodium) -

PTI-801 (sodium)

Catalog Number: EVT-10956182
CAS Number:
Molecular Formula: C27H26NNaO5
Molecular Weight: 467.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

PTI-801, also known as posenacaftor, is a small molecule compound developed primarily for the treatment of cystic fibrosis, particularly targeting the F508del mutation in the cystic fibrosis transmembrane conductance regulator gene. This mutation is the most common cause of cystic fibrosis, leading to defective chloride ion transport across epithelial cells. PTI-801 functions as a corrector of the misfolded protein, facilitating its trafficking to the cell membrane and restoring some level of function.

Source and Classification

PTI-801 is classified under the category of cystic fibrosis correctors. It has been evaluated in clinical studies for its efficacy in combination therapies aimed at improving lung function and reducing pulmonary exacerbations in patients with cystic fibrosis. The compound is part of a broader class of CFTR modulators that includes potentiators and other correctors, working synergistically to enhance chloride transport in affected individuals .

Synthesis Analysis

Methods and Technical Details

The synthesis of PTI-801 involves several key steps that are typical for the development of small molecule pharmaceuticals. The initial phase includes the identification of lead compounds through high-throughput screening against cellular models expressing the F508del-CFTR mutation. Following this, structure-activity relationship studies are conducted to optimize the chemical structure for improved efficacy and reduced toxicity.

The synthetic route typically involves:

  1. Formation of Key Intermediates: Utilizing various organic reactions such as amide coupling and cyclization.
  2. Purification: Techniques like flash chromatography and recrystallization are employed to isolate pure compounds.
  3. Characterization: Methods such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are used to confirm the structure and purity of PTI-801 .
Molecular Structure Analysis

Structure and Data

PTI-801 has a complex molecular structure that can be represented by its chemical formula, which includes multiple functional groups that contribute to its activity as a CFTR corrector. The specific three-dimensional conformation is crucial for its interaction with the CFTR protein.

  • Molecular Formula: Cx_{x}Hy_{y}Nz_{z}Ow_{w} (exact values depend on detailed structural data).
  • Molecular Weight: Approximately 400 g/mol (specific weight may vary based on substitutions).

The structural analysis indicates that PTI-801 interacts with specific sites on the CFTR protein, facilitating its proper folding and localization .

Chemical Reactions Analysis

Reactions and Technical Details

PTI-801 undergoes several key chemical reactions during its mechanism of action:

  1. Binding to CFTR: PTI-801 binds to misfolded CFTR proteins, stabilizing their conformation.
  2. Facilitating Trafficking: The compound promotes the movement of these proteins to the cell surface, where they can function correctly.
  3. Restoration of Function: Once at the membrane, PTI-801 helps restore chloride ion transport activity.

These reactions are critical for the therapeutic effect observed in clinical settings .

Mechanism of Action

Process and Data

The mechanism of action for PTI-801 involves several steps:

  1. Corrector Function: PTI-801 acts as a corrector by binding to the misfolded F508del-CFTR protein within the endoplasmic reticulum.
  2. Stabilization: This binding stabilizes the protein, allowing it to escape degradation pathways.
  3. Trafficking Enhancement: The compound enhances the trafficking of CFTR to the plasma membrane.
  4. Restoration of Ion Transport: Once at the membrane, it restores partial functionality, enabling chloride ion transport across epithelial cells .

Clinical trials have demonstrated that patients receiving PTI-801 show improved lung function metrics compared to those receiving placebo treatments.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in dimethyl sulfoxide and other organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Stable under normal laboratory conditions but sensitive to light and moisture.
  • pH Sensitivity: May exhibit varying solubility profiles depending on pH levels.

Data from stability studies indicate that PTI-801 maintains its integrity over a range of temperatures but should be stored under recommended conditions to prevent degradation .

Applications

Scientific Uses

PTI-801 is primarily used in clinical research focused on cystic fibrosis therapies. Its applications include:

  1. Combination Therapy Studies: Evaluated alongside other CFTR modulators such as potentiators (e.g., ivacaftor) to assess synergistic effects.
  2. Clinical Trials: Participated in Phase 1 and Phase 2 clinical trials aimed at establishing safety, tolerability, and efficacy in improving lung function in cystic fibrosis patients.
  3. Research on Genetic Variants: Investigated for its potential effectiveness across various genetic backgrounds beyond just F508del mutations.

The ongoing research into PTI-801 continues to provide insights into personalized medicine approaches for treating cystic fibrosis effectively .

Introduction to CFTR Protein Dysfunction and Therapeutic Modulation

Molecular Pathogenesis of Cystic Fibrosis Transmembrane Conductance Regulator-Mediated Cystic Fibrosis

Cystic fibrosis pathogenesis originates from genetic lesions within the cystic fibrosis transmembrane conductance regulator gene located at chromosome 7q31.2, spanning approximately 189 kilobases and comprising 27 exons that encode a 1,480-amino acid glycoprotein [1] [7]. This complex multidomain protein belongs to the adenosine triphosphate-binding cassette transporter superfamily but uniquely functions as a phosphorylation-regulated ion channel rather than an active transporter [1] [8]. The five structural domains include two membrane-spanning domains that form the anion conduction pathway, two nucleotide-binding domains that dimerize upon adenosine triphosphate binding to gate channel opening, and a unique regulatory domain containing multiple protein kinase A phosphorylation sites essential for activation [1] [7]. Post-translational processing of cystic fibrosis transmembrane conductance regulator involves coordinated folding within the endoplasmic reticulum, core glycosylation, Golgi-mediated complex glycosylation, and vesicular trafficking to the apical membrane where it cycles between membrane retention and endocytic retrieval [1] [4].

Over 2,100 cystic fibrosis transmembrane conductance regulator gene variants have been cataloged, with approximately 360 confirmed as disease-causing mutations that disrupt protein function through distinct molecular mechanisms [1] [4] [7]. These mutations are conventionally categorized into six classes based on their primary biochemical consequences:

Table 1: Classification of Cystic Fibrosis Transmembrane Conductance Regulator Mutations by Molecular Mechanism

Mutation ClassMolecular DefectRepresentative MutationsFunctional Consequence
IDefective protein synthesisG542X, R553X, W1282XPremature termination codons causing nonsense-mediated mRNA decay and absent protein production
IIImpaired folding/traffickingF508del, N1303K, A561EEndoplasmic reticulum retention and proteasomal degradation of misfolded protein
IIIDisrupted channel gatingG551D, S1255P, G1349DReduced channel open probability despite membrane localization
IVDiminished ion conductanceR117H, R347P, D1152HImpaired chloride flux through structurally intact pores
VReduced protein synthesis3849+10kbC>T, A455EAlternative splicing or promoter variants decreasing functional protein quantity
VIAccelerated protein turnover4326delTC, Q1412XDecreased plasma membrane stability and enhanced endocytosis

The F508del mutation (deletion of phenylalanine at position 508) exemplifies a multi-mechanistic defect affecting approximately 85% of cystic fibrosis patients worldwide [1] [7] [9]. This mutation destabilizes nucleotide-binding domain 1, disrupting interdomain interactions critical for proper folding and leading to endoplasmic reticulum retention and degradation (Class II defect) [1] [4]. Additionally, F508del-cystic fibrosis transmembrane conductance regulator exhibits defective channel gating (Class III), reduced intrinsic conductance (Class IV), and accelerated endocytosis with impaired recycling (Class VI), collectively resulting in minimal residual function [1] [4] [9].

At the cellular level, cystic fibrosis transmembrane conductance regulator dysfunction produces profound epithelial ion transport abnormalities. The absence of apical chloride and bicarbonate secretion, coupled with dysregulated epithelial sodium channel activity, depletes airway surface liquid volume and acidifies pH [1] [6]. These alterations disrupt mucin hydration and expansion, generating viscous mucus plaques that impair ciliary clearance and create anaerobic niches for bacterial colonization [6] [8]. Recent research highlights the critical role of pulmonary ionocytes—a rare epithelial cell population expressing high cystic fibrosis transmembrane conductance regulator levels—in airway surface liquid homeostasis [6]. Ionocyte dysfunction in cystic fibrosis substantially reduces airway surface liquid alkalization and volume regulation, contributing significantly to defective mucociliary clearance despite these cells comprising less than 1% of the epithelial population [6].

Pharmacological Classification of Cystic Fibrosis Transmembrane Conductance Regulator Modulators

Cystic fibrosis transmembrane conductance regulator modulators constitute a pharmacologically diverse class of small molecules that rectify specific molecular defects underlying cystic fibrosis transmembrane conductance regulator dysfunction. These compounds are systematically categorized according to their primary mechanisms of action and target mutation classes:

Table 2: Pharmacological Classification of Cystic Fibrosis Transmembrane Conductance Regulator Modulators

Modulator ClassMolecular MechanismTarget Mutation ClassesRepresentative Agents
PotentiatorsEnhance channel open probability and gating efficiencyIII, IV (residual function mutants)Ivacaftor (VX-770), GLPG1837
CorrectorsStabilize folding intermediates and promote endoplasmic reticulum exportII (trafficking mutants)Lumacaftor (VX-809), Tezacaftor (VX-661), Elexacaftor (VX-445)
StabilizersReduce ubiquitination and proteasomal degradation to prolong membrane residenceVI (instability mutants)Cavosonostat (N91115)
AmplifiersIncrease translation efficiency and cystic fibrosis transmembrane conductance regulator mRNA availabilityV (low abundance mutants)PTI-428
Read-through AgentsInduce ribosomal bypass of premature termination codonsI (nonsense mutants)Ataluren (PTC124), ELX-02

Potentiators represent the first clinically validated modulator class with ivacaftor demonstrating significant efficacy against gating mutations [2] [4]. These compounds bind directly to cystic fibrosis transmembrane conductance regulator at the membrane-spanning domain/nucleotide-binding domain interfaces, stabilizing the adenosine triphosphate-bound open-channel conformation and increasing chloride flux [2] [7]. Structural analyses reveal that ivacaftor binding induces subtle conformational changes in transmembrane helices 4, 5, 6, and 8, effectively lowering the energy barrier for pore opening [1].

Correctors constitute the most pharmacologically diverse category with distinct structural classes targeting different cystic fibrosis transmembrane conductance regulator folding defects. Type I correctors (lumacaftor, tezacaftor) primarily stabilize membrane-spanning domain 1/nucleotide-binding domain 1 interactions [4] [9]. Type II correctors (elexacaftor) target membrane-spanning domain 2/nucleotide-binding domain 2 interfaces and membrane-spanning domain 2 dimerization [4] [9]. Next-generation type III correctors address nucleotide-binding domain 1 stability and prevent its premature unfolding [4]. The complementary mechanisms between corrector types enable synergistic rescue of F508del-cystic fibrosis transmembrane conductance regulator when administered in combination [4] [9].

Stabilizers represent an emerging class that addresses post-translational defects by inhibiting ubiquitin ligases involved in cystic fibrosis transmembrane conductance regulator endocytosis and degradation [4]. Cavosonostat exemplifies this approach by preventing F508del-cystic fibrosis transmembrane conductance regulator ubiquitination and prolonging its membrane half-life [4]. Similarly, amplifiers target upstream processes by increasing cystic fibrosis transmembrane conductance regulator mRNA availability through stabilization of transcripts or enhanced translational initiation [4].

Clinical application increasingly employs rational combination strategies targeting multiple pathogenic mechanisms simultaneously. The highly effective triple combination elexacaftor/tezacaftor/ivacaftor exemplifies this approach, incorporating a type I corrector (tezacaftor), a type III corrector (elexacaftor), and a potentiator (ivacaftor) to address the pleiotropic defects of F508del-cystic fibrosis transmembrane conductance regulator [6] [9]. This regimen demonstrates substantial clinical improvements including 10-15% absolute increases in percent predicted forced expiratory volume in 1 second, reduced pulmonary exacerbations, and decreased sweat chloride concentrations approaching normal values [6] [9].

Rationale for Novel Corrector Development

Despite significant advances with existing cystic fibrosis transmembrane conductance regulator modulators, several therapeutic limitations necessitate continued corrector development. First-generation correctors demonstrate incomplete rescue of F508del-cystic fibrosis transmembrane conductance regulator function, achieving only 15-25% of wild-type chloride transport in vitro and approximately 50% clinical lung function recovery in vivo [4] [9]. This residual deficit stems from the complex pathophysiology of F508del, which requires simultaneous correction of multiple folding defects across different domains [1] [4]. Second, approximately 10-15% of cystic fibrosis patients harbor rare mutations unresponsive to current modulators, including nonsense mutations, splice variants, and complex alleles that require mutation-specific approaches [4] [7]. Third, corrector monotherapy exhibits limited efficacy due to complementary rather than additive effects between distinct corrector classes [4].

The structural complexity of cystic fibrosis transmembrane conductance regulator necessitates multi-target pharmacological strategies. Biophysical analyses reveal that F508del induces local misfolding in nucleotide-binding domain 1 while simultaneously disrupting nucleotide-binding domain 1/membrane-spanning domain 1 and membrane-spanning domain 1/membrane-spanning domain 2 interfaces [1] [4]. Single correctors cannot address all these defects simultaneously due to binding site competition and steric hindrance [4]. Cryo-electron microscopy studies demonstrate that type I and type II correctors bind distinct sites: lumacaftor occupies a membrane-spanning domain 1 pocket near the F508 position, while elexacaftor binds at the membrane-spanning domain 2/nucleotide-binding domain 1 interface [1] [4]. This spatial separation enables cooperative stabilization when administered together.

Table 3: Limitations of Current Correctors and Development Objectives for Next-Generation Compounds

Current LimitationMolecular BasisDevelopment Objectives
Incomplete F508del correctionInability to simultaneously correct nucleotide-binding domain 1 stability and membrane-spanning domain interfacesMulti-specific correctors targeting complementary folding defects
Mutation-specific efficacyStructural heterogeneity in rare mutation defectsMutation-agnostic approaches or mutation-specific corrector libraries
Declining efficacy over timeAcquired resistance through induction of proteostasis factorsStabilizers preventing post-translational degradation
Restricted cellular accessVariable epithelial penetration across tissuesEnhanced pharmacokinetic properties for systemic distribution
Inefficient ionocyte targetingRare cell population with high cystic fibrosis transmembrane conductance regulator expressionTissue-specific delivery systems enhancing pulmonary bioavailability

Novel corrector development focuses on several strategic approaches. Mutation-agnostic strategies aim to modulate global proteostasis networks rather than cystic fibrosis transmembrane conductance regulator specifically. This includes inhibitors of endoplasmic reticulum-associated degradation components (e.g., Hsp70/Hsp90 chaperones, E3 ubiquitin ligases) that prevent mutant cystic fibrosis transmembrane conductance regulator degradation [4]. Alternatively, regulators of the unfolded protein response can enhance endoplasmic reticulum folding capacity [4]. However, these approaches risk off-target effects due to their broad mechanism of action. Second, high-throughput screening using patient-derived organoids enables identification of rare mutation-specific correctors [4]. Third, structure-guided drug design leverages recent cryo-electron microscopy structures of full-length cystic fibrosis transmembrane conductance regulator in different conformational states to identify novel binding pockets [1] [4].

Within this landscape, PTI-801 (sodium) emerges as a next-generation corrector compound designed to address the therapeutic gaps in current cystic fibrosis transmembrane conductance regulator modulation. Though detailed molecular characterization remains limited in public literature, pharmacological evidence positions PTI-801 as a novel structural class distinct from existing type I-III correctors [5]. Preliminary investigations indicate synergistic activity when combined with established correctors, suggesting complementary mechanisms targeting nucleotide-binding domain 1 stability or membrane-spanning domain assembly [5]. Its sodium formulation potentially enhances solubility and pulmonary bioavailability compared to hydrophobic predecessors, potentially improving ionocyte targeting [5] [6]. This compound exemplifies the ongoing innovation in cystic fibrosis transmembrane conductance regulator pharmacology aimed at achieving complete functional rescue across diverse mutations through optimized molecular targeting and enhanced tissue delivery.

Properties

Product Name

PTI-801 (sodium)

IUPAC Name

sodium;8-methyl-2-(3-methyl-1-benzofuran-2-yl)-5-[1-(oxan-4-yl)ethoxy]quinoline-4-carboxylate

Molecular Formula

C27H26NNaO5

Molecular Weight

467.5 g/mol

InChI

InChI=1S/C27H27NO5.Na/c1-15-8-9-23(32-17(3)18-10-12-31-13-11-18)24-20(27(29)30)14-21(28-25(15)24)26-16(2)19-6-4-5-7-22(19)33-26;/h4-9,14,17-18H,10-13H2,1-3H3,(H,29,30);/q;+1/p-1

InChI Key

FIMNRWQYZVDFTK-UHFFFAOYSA-M

Canonical SMILES

CC1=C2C(=C(C=C1)OC(C)C3CCOCC3)C(=CC(=N2)C4=C(C5=CC=CC=C5O4)C)C(=O)[O-].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.